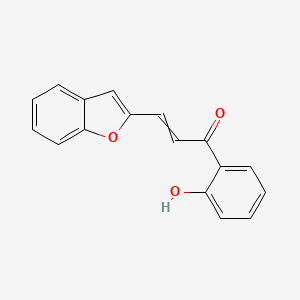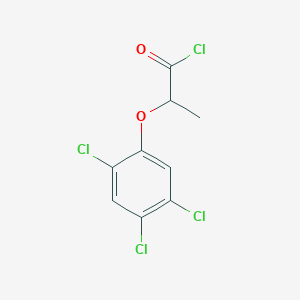
2-(2,4,5-Trichlorophenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
2-(2,4,5-Trichlorophenoxy)propionic acid: Formed through hydrolysis.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the production of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different side chains.
2-(2,3,5-Trichlorophenoxy)propanoyl chloride: A closely related compound with slight variations in the chlorine substitution pattern.
Uniqueness
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .
Propiedades
Número CAS |
55746-49-1 |
|---|---|
Fórmula molecular |
C9H6Cl4O2 |
Peso molecular |
287.9 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3 |
Clave InChI |
VQKNUKBYXLCMRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


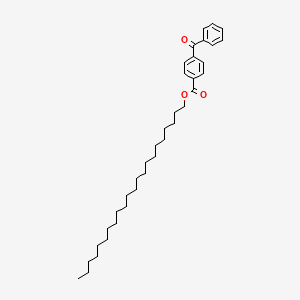
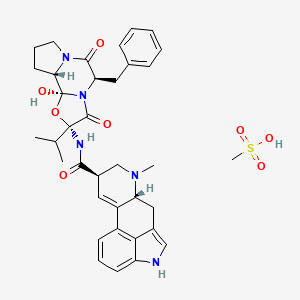

![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
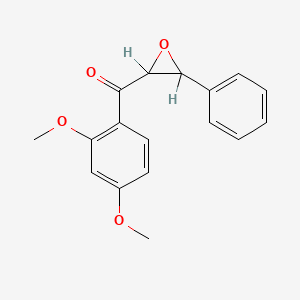
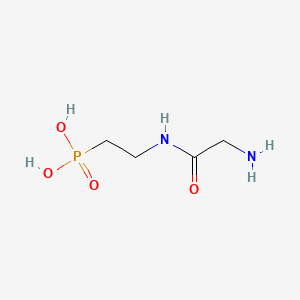

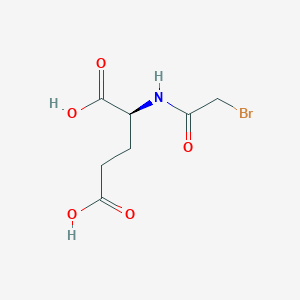
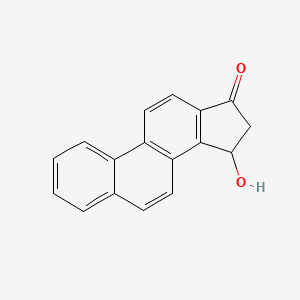

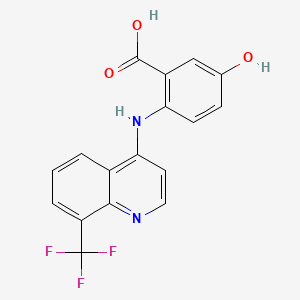
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
